Métyrosine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Pheochromocytoma and Paraganglioma

Metyrosine is predominantly utilized in the management of pheochromocytoma, a rare tumor that secretes excess catecholamines like norepinephrine and epinephrine. By inhibiting tyrosine hydroxylase, metyrosine reduces catecholamine synthesis, leading to decreased symptoms such as hypertension, tachycardia, and anxiety. Clinical studies have demonstrated significant reductions in urinary catecholamine levels among patients treated with metyrosine:

- A study involving 13 patients showed that approximately 61.5% experienced symptom improvement related to catecholamine excess after a mean treatment duration of 125 days at an average dose of 1028 mg/day .

- Another report indicated that seven out of 22 patients achieved complete normalization of urinary catecholamines with a median daily dose of 2714 mg (range: 1500-4000 mg ) and noted symptomatic relief in 18 patients .

2. Management of Hypertensive Crises

Metyrosine is also effective in controlling hypertensive crises associated with pheochromocytoma. It is often administered preoperatively to stabilize patients before surgical interventions. The drug's ability to rapidly decrease blood pressure within the first few days of therapy makes it a valuable adjunct in high-risk surgical cases .

Research Applications

1. Investigating Catecholamine Depletion Effects

Beyond its clinical use, metyrosine serves as a research tool to study the effects of catecholamine depletion on various physiological and behavioral outcomes. Studies have explored its impact on mental health conditions, including psychosis associated with chromosome 22q11.2 deletion syndrome .

2. Antioxidant Properties

Recent investigations have highlighted metyrosine's potential antioxidant properties. Research conducted on animal models has shown that metyrosine can protect gastric tissues from oxidative damage induced by ischemia-reperfusion injury, suggesting broader therapeutic implications beyond its traditional applications .

Case Studies

Several case studies illustrate the versatility of metyrosine:

- Psychosis Treatment: A young adult with psychosis unresponsive to traditional antipsychotics showed significant improvement after being treated with metyrosine, indicating its potential role in psychiatric disorders .

- Gastric Protection: In a study on rats, metyrosine administration prior to inducing gastric injury demonstrated protective effects against oxidative damage, suggesting its utility in gastroenterological applications .

Summary Table of Metyrosine Applications

Mécanisme D'action

Target of Action

Metyrosine, also known as α-Methyl-p-tyrosine or metirosine, primarily targets the enzyme Tyrosine Hydroxylase (TYH) . TYH is a crucial enzyme in the synthesis of catecholamines, which are hormones produced by the adrenal glands and include substances such as dopamine, norepinephrine, and epinephrine .

Mode of Action

Metyrosine acts as an inhibitor of TYH . It competes with tyrosine at the tyrosine-binding site, causing inhibition of TYH . This inhibition results in a decrease in the synthesis of catecholamines .

Biochemical Pathways

The primary biochemical pathway affected by metyrosine is the catecholamine biosynthetic pathway . By inhibiting TYH, metyrosine reduces the production of adrenaline and noradrenaline . This leads to a decrease in catecholamine biosynthesis, reducing the total excretion of catecholamines and their metabolites .

Pharmacokinetics

Metyrosine is well absorbed from the gastrointestinal tract following oral administration . The peak plasma metyrosine concentrations are attained within 1-3 hours after a single oral dose . The elimination half-life of metyrosine is approximately 3.4-3.7 hours .

Result of Action

The inhibition of catecholamine synthesis by metyrosine leads to a reduction in the symptoms of excessive sympathetic stimulation in patients with pheochromocytoma . This includes a decrease in the frequency and severity of hypertensive attacks and the resultant headache, nausea, sweating, and tachycardia .

Analyse Biochimique

Biochemical Properties

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . This interaction with tyrosine hydroxylase is crucial for its role in biochemical reactions.

Cellular Effects

In patients with pheochromocytoma, who produce excessive amounts of norepinephrine and epinephrine, administration of metyrosine has reduced catecholamine biosynthesis from about 35 to 80 percent . This influences cell function by decreasing the frequency and severity of hypertensive attacks with their associated headache, nausea, sweating, and tachycardia .

Molecular Mechanism

The mechanism of action of metyrosine involves the inhibition of tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis . This results in the conversion of tyrosine to dihydroxyphenylalanine (DOPA) being inhibited .

Temporal Effects in Laboratory Settings

The maximum biochemical effect of metyrosine usually occurs within two to three days, and the urinary concentration of catecholamines and their metabolites usually returns to pretreatment levels within three to four days after metyrosine is discontinued .

Metabolic Pathways

Metyrosine plays a role in the catecholamine biosynthetic pathway by inhibiting the conversion of tyrosine to DOPA . This interaction affects the metabolic flux of the pathway.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La métyrosine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la tyrosine avec l'iodure de méthyle en présence d'une base pour introduire le groupe méthyle en position α . Les conditions réactionnelles impliquent généralement l'utilisation d'un acide aqueux dans un solvant à une température suffisante pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de la this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final. L'utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (SM) est courante dans le processus de contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

La métyrosine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses alcools correspondants.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation, les agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut donner des quinones, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses effets sur la biosynthèse des catécholamines et son rôle dans les voies métaboliques.

Médecine : Principalement utilisé dans le traitement du phéochromocytome.

Mécanisme d'action

La this compound exerce ses effets en inhibant l'enzyme tyrosine hydroxylase, qui catalyse la conversion de la tyrosine en dihydroxyphénylalanine (DOPA), la première étape de la biosynthèse des catécholamines . En bloquant cette enzyme, la this compound réduit la production de catécholamines telles que la dopamine, la noradrénaline et l'adrénaline . Cette inhibition entraîne une diminution des symptômes associés à une production excessive de catécholamines, tels que l'hypertension, la tachycardie et la transpiration .

Comparaison Avec Des Composés Similaires

Composés similaires

α-Méthyl-p-tyrosine : Un stéréoisomère de la métyrosine avec des effets inhibiteurs similaires sur la tyrosine hydroxylase.

Phénoxybenzamine : Un bloqueur alpha-adrénergique utilisé en association avec la this compound pour le traitement du phéochromocytome.

Propranolol : Un bloqueur bêta-adrénergique utilisé comme complément à la this compound dans la gestion des symptômes du phéochromocytome.

Unicité

La this compound est unique en son inhibition spécifique de la tyrosine hydroxylase, ce qui la rend particulièrement efficace pour réduire la synthèse des catécholamines. Cette spécificité la distingue des autres composés qui peuvent avoir des mécanismes d'action plus larges .

Activité Biologique

Metyrosine, also known as alpha-methyltyrosine, is a compound primarily recognized for its role in inhibiting catecholamine synthesis. This article delves into its biological activity, highlighting its mechanisms, effects on various physiological parameters, and clinical applications, supported by data tables and case studies.

Metyrosine functions as a tyrosine hydroxylase inhibitor , which is the rate-limiting enzyme in the biosynthesis of catecholamines. By inhibiting this enzyme, metyrosine effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. This action leads to decreased levels of these neurotransmitters in the body, which is particularly beneficial in conditions characterized by excessive catecholamine production, such as pheochromocytoma and paraganglioma .

Clinical Applications

Metyrosine is primarily used in the management of pheochromocytoma , a tumor that secretes catecholamines. Its use has been associated with significant clinical improvements:

- Reduction in Blood Pressure : Metyrosine administration has been shown to lower both systolic and diastolic blood pressure in patients with pheochromocytoma .

- Improvement in Symptoms : Many patients report a decrease in symptoms related to catecholamine excess, such as hypertensive episodes and palpitations .

Case Studies

-

Study on Endocrinological Changes :

- A cohort study involving ten patients with pheochromocytoma demonstrated that after metyrosine treatment, urinary catecholamine metabolite levels decreased significantly (p < 0.001), indicating effective suppression of catecholamine synthesis. Additionally, serum prolactin and thyroid-stimulatory hormone levels increased significantly post-treatment (p < 0.05) .

- Oxidative Stress and Inflammation :

Table 1: Effects of Metyrosine on Catecholamine Levels and Blood Pressure

| Parameter | Before Treatment | After Treatment | p-value |

|---|---|---|---|

| Urinary Catecholamines (mg/24h) | 350 ± 50 | 120 ± 30 | <0.001 |

| Systolic Blood Pressure (mmHg) | 180 ± 10 | 140 ± 8 | <0.01 |

| Diastolic Blood Pressure (mmHg) | 110 ± 5 | 85 ± 4 | <0.01 |

Table 2: Biochemical Markers of Oxidative Stress

| Marker | Control Group | Metyrosine Group | p-value |

|---|---|---|---|

| MDA (nmol/g tissue) | 15.2 ± 1.5 | 8.7 ± 1.2 | <0.05 |

| tGSH (µmol/g tissue) | 5.6 ± 0.5 | 7.8 ± 0.6 | <0.01 |

| SOD Activity (U/mg protein) | 3.4 ± 0.4 | 5.1 ± 0.3 | <0.01 |

Summary of Findings

The biological activity of metyrosine reveals its potential as an effective therapeutic agent for managing conditions associated with excessive catecholamine production:

- Antioxidant Properties : Metyrosine exhibits protective effects against oxidative damage in various tissues .

- Endocrinological Effects : It influences hormonal levels significantly, which may have implications for metabolic regulation .

- Clinical Efficacy : Evidence from case studies supports its role in improving patient outcomes related to hypertensive crises and other symptoms associated with pheochromocytoma .

Propriétés

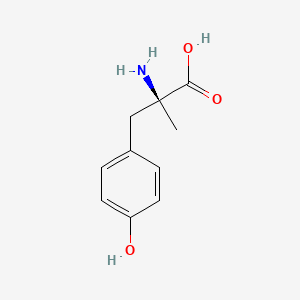

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023315 | |

| Record name | Metyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble, 2.48e+00 g/L | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure. | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

672-87-7 | |

| Record name | Metyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyrosine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metirosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOQ0J0TPF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

312.5 °C | |

| Record name | Metyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does metyrosine interact with its target and what are the downstream effects?

A1: Metyrosine exerts its effects by competitively inhibiting tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dihydroxyphenylalanine (DOPA). [, , , , , , ] This inhibition effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. [, , , , , , , , , ] Consequently, metyrosine administration leads to a decrease in the levels of these neurotransmitters, impacting various physiological processes. [, , , , , , , , , ]

Q2: What are the clinical implications of metyrosine's catecholamine-lowering effects?

A2: The reduction in catecholamines makes metyrosine particularly useful in managing conditions characterized by their excess, such as pheochromocytoma and paraganglioma. [, , , , , , , , , , ] By decreasing catecholamine levels, metyrosine helps control hypertension and mitigate the risk of hypertensive crises during surgical interventions. [, , , , , , , , , , ]

Q3: What is the molecular formula and weight of metyrosine?

A3: The molecular formula of metyrosine is C10H13NO3 and its molecular weight is 195.22 g/mol.

Q4: Is there any spectroscopic data available for metyrosine?

A4: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to determine the structural features of metyrosine.

Q5: What is known about the stability of metyrosine under various conditions?

A5: The research papers primarily focus on the pharmacological aspects of metyrosine, and information about its stability under various conditions, such as temperature, pH, and storage, is limited. Further investigation is needed to determine its stability profile comprehensively.

Q6: Does metyrosine possess any catalytic properties?

A6: Metyrosine itself does not exhibit inherent catalytic properties. Its primary mechanism of action involves competitive enzyme inhibition rather than direct catalysis. [, , , , , , ]

Q7: What are the SHE regulations surrounding metyrosine?

A7: The provided research predominantly focuses on the clinical and pharmacological aspects of metyrosine. Detailed information regarding specific SHE regulations pertaining to its manufacturing, handling, and disposal would require consultation with relevant regulatory guidelines and agencies.

Q8: What is the pharmacokinetic profile of metyrosine?

A8: The provided research highlights the use of metyrosine in both preoperative and chronic treatment settings, indicating its administration over varying durations. [, , , , , , , , , , , ] Studies also report dosage adjustments based on its therapeutic effects, suggesting careful monitoring of its pharmacokinetic profile in clinical practice. [, , , , , , , , , , , ]

Q9: What in vitro and in vivo models have been used to study metyrosine?

A9: Studies have utilized animal models, particularly rodents, to investigate the effects of metyrosine on catecholamine levels and its potential in managing conditions like hypertension. [, ] In vitro studies using cell cultures could provide insights into the molecular mechanisms of metyrosine's action on specific cell types.

Q10: Are there known resistance mechanisms to metyrosine?

A10: The provided research primarily focuses on the clinical applications of metyrosine, and information regarding specific resistance mechanisms is limited. Further investigation is needed to explore the potential for resistance development and its underlying mechanisms.

Q11: What is the safety profile of metyrosine?

A11: As with any pharmacological agent, metyrosine's safety profile is crucial. While the provided research emphasizes its effectiveness in controlling catecholamine levels, it's important to note that adverse effects have been reported. [, , , , , , , , , , , ] Further research and clinical experience contribute to a comprehensive understanding of its safety profile, potential long-term effects, and benefits in specific patient populations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.